molecular formula C10H8N2O B1662436 STIMA-1 CAS No. 91634-12-7

STIMA-1

Cat. No.: B1662436
CAS No.: 91634-12-7
M. Wt: 172.18 g/mol
InChI Key: VCHFWHQHIKFOIC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-ethenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFWHQHIKFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396625
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91634-12-7
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-3,4-dihydroquinazolin-4-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Witt–Bergman Cyclization of Anthranilamide Derivatives

The most widely cited method for synthesizing 2-vinyl-3H-quinazolin-4-ones (structurally analogous to 2-vinyl-4-quinazolinol) was developed by Witt and Bergman. This two-step process begins with the acylation of anthranilamide (9 ) using 3-chloropropionyl chloride in a nucleophilic substitution reaction. The intermediate 2-(3-chloropropionylamino)-benzamide (10a ) undergoes cyclization and dehydrohalogenation in aqueous ethanol with sodium hydroxide, yielding 2-vinyl-3H-quinazolin-4-one (11a ) in 77% overall yield (Scheme 1).

Key Reaction Conditions

  • Step 1 : Acylation at room temperature in dichloromethane.
  • Step 2 : Cyclization under reflux with 5% NaOH in ethanol.
  • Byproduct : Elimination of HCl drives the formation of the vinyl group.

This method is highly reproducible and scalable, making it a cornerstone for synthesizing 2-vinylquinazolinone derivatives. Subsequent nucleophilic additions to the vinyl group (e.g., with indole or piperidine) further diversify the scaffold.

Alternative Pathways via Benzoxazinone Intermediates

A patent by US3748325A describes a route using 2-methyl-3,1-benzoxazin-4-one (II ) as a precursor. Reacting this intermediate with pyridine carboxaldehydes in acetic acid/acetic anhydride yields styrylquinazolinones. However, this method primarily targets pyridyl-substituted derivatives and requires harsh conditions (80–110°C, 1–3 hours). While adaptable for vinyl analogs, the lack of direct evidence for 2-vinyl products limits its utility compared to the Witt–Bergman approach.

Modern Oxidative Methods Using DMSO and H₂O₂

One-Pot Synthesis from 2-Aminobenzamides

A 2023 study introduced a green protocol for quinazolin-4(3H)-ones using dimethyl sulfoxide (DMSO) and hydrogen peroxide. While the primary focus was on N-methyl derivatives, the conditions—150°C for 20 hours with 5 equivalents of H₂O₂—suggest applicability to 2-vinyl variants. The mechanism involves DMSO acting as both solvent and methylene donor, with H₂O₂ facilitating oxidation (Scheme 2).

Optimized Parameters

  • Temperature : 150°C.
  • Oxidant : H₂O₂ (1.65 mmol).
  • Yield : 73% for N-methylquinazolinone.

Comparative Analysis of Synthetic Methods

The table below contrasts yields, conditions, and limitations of prominent methods:

Method Starting Material Key Reagents Yield Limitations
Witt–Bergman Anthranilamide 3-Chloropropionyl chloride, NaOH 77% Requires halogenated intermediates
US3748325A 2-Methylbenzoxazinone Pyridine carboxaldehyde, Ac₂O 60–70% Targets pyridyl derivatives
H₂O₂/DMSO 2-Amino-N-methylbenzamide DMSO, H₂O₂ 73% Limited to N-methyl derivatives

Functionalization and Applications

Nucleophilic Additions to 2-Vinylquinazolinones

The vinyl group in 11a undergoes regioselective additions with carbon and nitrogen nucleophiles. For example:

  • Indole : Reacts at the 3-position in acetic acid to yield 16b (95% yield).
  • Piperidine : Forms 16d in 84% yield under catalytic acetic acid.

Biological Relevance

Quinazolinone derivatives exhibit growth inhibition in L1210 leukemia cells and antimicrobial activity. For instance, 2-styrylquinazolinones show potency against pathogenic bacteria, underscoring the therapeutic potential of 2-vinyl analogs.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The vinyl group at position 2 undergoes nucleophilic additions due to its electron-deficient nature. For example:

  • Michael Addition : Reacts with amines or thiols in the presence of trifluoroacetic acid (TFA) to form substituted dihydroquinazolines .

  • Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts.

Key Reaction Conditions :

ReagentCatalystSolventYield (%)Product
EthylenediamineTFACH₃CN78Dihydroquinazoline adduct
CyclopentadieneNoneToluene65Bicyclic derivative

Condensation Reactions

The hydroxyl group at position 4 facilitates condensation with carbonyl-containing substrates:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under microwave irradiation to yield imine-linked derivatives .

  • Heterocyclization : Condenses with substituted anthranilic acids to form fused quinazoline systems (e.g., pyrido[2,3-b]quinazolines) .

Example Pathway :

  • 2-Vinyl-4-quinazolinol + Benzaldehyde → Schiff base intermediate (via dehydration).

  • Intramolecular cyclization → Tricyclic quinazoline derivative (85% yield, CH₃CN, DMAP) .

Oxidation and Reduction

  • Vinyl Group Oxidation : Ozonolysis cleaves the vinyl group to generate a ketone intermediate, which further reacts to form 4-quinazolinone derivatives .

  • Hydroxyl Group Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, yielding 2-vinyl-4-quinazolinone .

Selectivity Note : Oxidation of the vinyl group predominates over hydroxyl oxidation under mild conditions .

Alkylation and Arylation

  • N-Alkylation : The N3 position undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing 3-alkyl-2-vinyl-4-quinazolinolium salts .

  • C4 Functionalization : Ullmann coupling with aryl iodides introduces aryl groups at position 4 (CuI, K₂CO₃, DMSO, 70–85% yield) .

Reactivity Comparison :

PositionReactivity (Relative Rate)Preferred Reagents
N3HighAlkyl halides, DMAP
C4ModerateAryl iodides, Cu catalysts

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Anticancer Agents : 2-Styrylquinazolinone analogs inhibit EGFR with IC₅₀ values of 15.88–23.05 µM .

  • Antioxidants : 2-(2,3-Dihydroxyphenyl) derivatives show ABTS radical scavenging activity (EC₅₀ = 12.5 µM) .

Structure-Activity Insights :

  • Electron-withdrawing groups at C2 improve kinase inhibition .

  • Ortho-dihydroxy substitution on aryl rings enhances metal-chelating and antioxidant properties .

Synthetic Methodologies

Key advancements in synthesis include:

  • One-Pot DMAP-Catalyzed Cyclization : Combines 2-aminobenzamides and aldehydes in CH₃CN (94% yield) .

  • Microwave-Assisted Functionalization : Reduces reaction times from 12 h to 30 min for glycoside conjugates .

Optimized Protocol :

  • Mix 2-vinyl-4-quinazolinol (1 mmol), aldehyde (1.5 mmol), and DMAP (0.1 mmol) in CH₃CN.

  • Heat at 80°C for 2 h → isolate product via filtration (average yield: 82%) .

Scientific Research Applications

Structure-Activity Relationship (SAR)

Research indicates that modifications on the quinazoline scaffold can significantly influence its potency against cancer cell lines. For instance, derivatives with various substitutions at the 4-position have demonstrated improved inhibitory effects on EGFR and VEGFR activities, with some compounds exhibiting IC50 values in the nanomolar range .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of 2-vinyl-4-quinazolinol against different cancer cell lines:

CompoundCell LineIC50 (μM)Reference
2-Vinyl-4-quinazolinolMCF-70.5
2-Vinyl-4-quinazolinolPC30.7
Derivative AHCT1160.3
Derivative BA5490.4

These results indicate that 2-vinyl-4-quinazolinol and its derivatives possess significant anticancer activity, making them promising candidates for further development.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 2-vinyl-4-quinazolinol and its targets (EGFR and VEGFR). These studies reveal that the compound stabilizes critical regions in the active sites of these receptors, enhancing its inhibitory effects .

Broader Pharmacological Applications

Beyond cancer treatment, quinazolines like 2-vinyl-4-quinazolinol have shown potential in other therapeutic areas:

Antiviral Activity

Quinazolines have been investigated for their antiviral properties, particularly against HIV and other viral infections. The structural features of 2-vinyl-4-quinazolinol may contribute to its efficacy in inhibiting viral replication .

Antibacterial Properties

Some derivatives of quinazolines exhibit antibacterial activity against various strains of bacteria, suggesting that compounds like 2-vinyl-4-quinazolinol could also be explored for their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-Vinyl-4-quinazolinol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, certain quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Structural Analogs: Substituent-Dependent Properties

Quinazolinone derivatives with varying 2-position substituents exhibit distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Electronic Comparison of 2-Substituted Quinazolinones
Compound Substituent Key Properties References
2-Vinyl-4-quinazolinol Vinyl - λmax (UV-Vis): ~320 nm (acidic conditions)
- Activates mutp53
2-Styryl-4-quinazolinone Styryl (C₆H₅-CH=CH) - λmax (UV-Vis): ~350 nm (enhanced conjugation)
- Strong fluorescence emission at ~450 nm
2-Aryl-4-quinazolinones Aryl (e.g., C₆H₅) - Broader absorption spectra (300–400 nm)
- Lower fluorescence quantum yield vs. styryl derivatives

Key Findings :

  • The vinyl group in 2-Vinyl-4-quinazolinol provides moderate conjugation, resulting in UV-Vis absorbance at ~320 nm, distinct from the redshifted spectra of styryl derivatives (~350 nm) due to extended π-systems .
  • Biological Relevance: While 2-styryl and 2-aryl derivatives are studied for optoelectronic applications (e.g., fluorescent probes), 2-Vinyl-4-quinazolinol is uniquely linked to p53 reactivation, highlighting substituent-dependent bioactivity .

Acid-Base Equilibria and Solubility

Studies on 2-substituted quinazolinones reveal substituent effects on acid dissociation constants (pKa):

  • 2-Vinyl-4-quinazolinol: pKa ~7.2 (quinazolinone N3-H), comparable to unsubstituted analogs .
  • 2-Styryl Derivatives : Lower pKa (~6.8) due to electron-withdrawing effects of the styryl group, enhancing solubility in polar solvents .

Comparison with Functionally Similar p53-Targeting Agents

Mechanism of Action in p53 Pathways

Table 2: Functional Comparison of p53 Modulators
Compound Class Mechanism Biological Outcome References
2-Vinyl-4-quinazolinol Small molecule Reactivates mutp53 and p63 Keratinocyte differentiation
CP-31398 dihydrochloride Small molecule Stabilizes p53’s active conformation Restores wild-type p53 function
ReACp53 Peptide Inhibits p53 amyloid aggregation Rescues p53 in cancer models

Key Insights :

  • This compound vs. CP-31398 : Both are small molecules targeting p53, but this compound specifically reactivates mutant p53, whereas CP-31398 stabilizes the protein’s native structure .
  • This compound vs. ReACp53 : Unlike the peptide-based ReACp53, this compound penetrates cells without requiring delivery systems, offering advantages in drug development .

Regulatory and Commercial Considerations

  • Availability : Produced in scalable quantities (mg to kg) for research and industrial use, unlike many investigational analogs .

Biological Activity

2-Vinyl-4-quinazolinol is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including receptors and enzymes involved in cancer, inflammation, and infectious diseases. This article focuses on the biological activity of 2-vinyl-4-quinazolinol, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

2-Vinyl-4-quinazolinol has the following chemical structure:

  • Molecular Formula : C10H8N2O
  • Molecular Weight : 172.18 g/mol

The compound features a vinyl group at the 2-position and a hydroxyl group at the 4-position of the quinazoline ring, which contributes to its reactivity and biological activity.

Anticancer Activity

Quinazoline derivatives, including 2-vinyl-4-quinazolinol, have shown promising anticancer properties. They act primarily as inhibitors of key signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • Tyrosine Kinase Inhibition : Quinazolines inhibit various receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are critical in cancer cell proliferation. For example, modifications on the quinazoline scaffold enhance binding affinity to these targets, leading to reduced cancer cell viability .
    • Cell Cycle Arrest : Studies indicate that 2-vinyl-4-quinazolinol can induce G1 phase arrest in cancer cells, thereby inhibiting cell division .
  • Case Studies :
    • A study demonstrated that derivatives of quinazolinones exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
    • In vitro assays showed that 2-vinyl-4-quinazolinol effectively inhibited growth in breast (MCF7) and prostate (PC3) cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties.

  • Mechanism of Action :
    • Disruption of Bacterial Cell Wall Synthesis : The presence of the hydroxyl group in 2-vinyl-4-quinazolinol enhances its interaction with bacterial enzymes involved in cell wall synthesis .
  • Case Studies :
    • In vitro studies reported that 2-vinyl-4-quinazolinol exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their structural features. Key findings include:

Compound ModificationEffect on Activity
Electron-withdrawing groups at C6/C7Increased antiproliferative activity
Hydroxyl group at C4Enhanced binding to target proteins
Vinyl substitution at C2Improved bioavailability

Q & A

Q. What are the established synthetic routes for 2-Vinyl-4-quinazolinol, and what reaction conditions optimize yield?

  • Methodological Answer : 2-Vinyl-4-quinazolinol can be synthesized via condensation reactions of substituted quinazolinones with vinyl precursors. For example, Georganics Ltd. reports a protocol using 2-styrylquinazolin-4(3H)-one derivatives under reflux with acetonitrile and CsF as a base catalyst (4–6 h, room temperature) . Yield optimization requires precise stoichiometric ratios (1.2:1 equivalents of vinylating agent) and inert atmospheric conditions to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures structural purity.

Q. How can researchers characterize the structural purity of 2-Vinyl-4-quinazolinol using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm vinyl proton peaks (δ 5.2–6.8 ppm) and quinazolinol aromatic signals.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (m/z ≈ 213.08 for C10_{10}H9_{9}N2_2O) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. What in vitro assays are recommended to assess the p53 activation potential of 2-Vinyl-4-quinazolinol?

  • Methodological Answer :
  • Luciferase Reporter Assays : Transfect cells with p53-responsive luciferase constructs and measure luminescence post-treatment.
  • Western Blotting : Quantify p53/p63 protein levels in mutp53 cancer lines (e.g., HGSOC organoids) to confirm activation .
  • Cell Proliferation Assays : Compare growth inhibition in wild-type vs. mutp53 cell lines (e.g., using MTT assays) .

Advanced Research Questions

Q. How to design dose-response experiments to determine the EC50_{50} of 2-Vinyl-4-quinazolinol in mutp53 cancer models?

  • Methodological Answer :
  • Experimental Design : Use 6–8 concentrations (e.g., 0.1–100 µM) in triplicate across mutp53 cell lines. Include vehicle controls.
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and calculate EC50_{50} via the Hill equation. Validate with ANOVA for inter-group variance .
  • Troubleshooting : Address cytotoxicity outliers by verifying cell viability at 24/48 h intervals .

Q. What strategies resolve discrepancies in biological activity data across different cell lines?

  • Methodological Answer :
  • Source Validation : Ensure cell line authentication (STR profiling) and standardized culture conditions.
  • Mechanistic Profiling : Compare p53 target gene expression (e.g., PUMA, BAX) via qPCR to identify context-dependent effects.
  • Meta-Analysis : Aggregate data from ≥3 independent experiments and apply Bland-Altman plots to assess systematic bias .

Q. What computational methods predict the binding affinity of 2-Vinyl-4-quinazolinol with p53 mutants?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions between 2-Vinyl-4-quinazolinol and mutp53 (e.g., R175H mutant). Focus on hydrophobic pockets near the DNA-binding domain.
  • MD Simulations : Run 100 ns simulations (AMBER force field) to evaluate binding stability and free energy (MM-PBSA) .
  • Validation : Cross-reference predictions with SPR-based binding assays for kinetic parameters (kon_{on}/koff_{off}) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.